![molecular formula C14H14O5 B1443245 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one CAS No. 1283108-54-2](/img/structure/B1443245.png)
2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one
Vue d'ensemble
Description
2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, also known as HMBP, is a chemical compound that has gained significant attention for its potential use in scientific research. HMBP belongs to the class of pyranones, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
1. Organic & Biomolecular Chemistry
- Application : This compound is used in the synthesis of spirooxindoles fused with dibenzoxepine moieties .
- Method : The process involves a DAST-mediated intramolecular cyclization of 3-hydroxy-3- (2- ( (3-methoxybenzyl)oxy)phenyl)indolin-2-one derivatives . The success of this reaction is highly dependent on the choice of solvent (promoted by DCM and 1,2-DCE) and the electronic nature of the pendant aromatic ring, which is favored by the presence of electron-donating substituents .
- Results : Various dibenzoxepine-fused spirooxindoles were successfully synthesized in up to 98% yield . This methodology provides libraries of structurally diverse and medicinally important small molecules that could aid in the search for new bioactive molecules .
2. Dental Applications
- Application : This compound is used in the creation of highly cross-linked networks for dental restorative resins .
- Method : The process involves photoinitiated camphorquinone-amine polymerization of tris [2- (acryloyloxy)ethyl]isocyanurate alone and/or with 2-ethyl-2- (hydroxymethyl)-1,3-propanediol triacrylate or pentaerythritol triacrylate .
- Results : The volume shrinkages of polymerized samples were 8%-13% . The hardness of photocured resins in the presence of an inorganic filler (aluminum/fluoro/silicate glass, Ketac-Fil) was slightly less than that of a restorative composite material (Z100 MP) .
3. Protective Group for Thiol Moiety
- Application : The compound is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
- Method : The 3,4-dimethoxybenzyl group is introduced as a protective group for the thiol moiety. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
- Results : For a series of substituted terphenylthiols as model systems, it could be demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
4. Benzylic Hydroxylation
- Application : The compound is used in the benzylic hydroxylation of aromatic compounds .
- Method : The process involves the use of F87A L188C as a catalyst for the introduction of benzylic hydroxyl groups .
- Results : Preparative scale conversion resulted in efficient production of methyl 3-(hydroxymethyl)-2-methoxybenzoate (73% yield) .
5. Synthesis of Spirooxindoles
- Application : This compound is used in the synthesis of spirooxindoles fused with dibenzoxepine moieties .
- Method : The process involves a DAST-mediated intramolecular cyclization of 3-hydroxy-3- (2- ( (3-methoxybenzyl)oxy)phenyl)indolin-2-one derivatives . The success of this reaction is highly dependent on the choice of solvent (promoted by DCM and 1,2-DCE) and the electronic nature of the pendant aromatic ring, which is favored by the presence of electron-donating substituents .
- Results : Various dibenzoxepine-fused spirooxindoles were successfully synthesized in up to 98% yield . This methodology provides libraries of structurally diverse and medicinally important small molecules that could aid in the search for new bioactive molecules .
6. Benzylic Hydroxylation
- Application : The compound is used in the benzylic hydroxylation of aromatic compounds .
- Method : The process involves the use of F87A L188C as a catalyst for the introduction of benzylic hydroxyl groups .
- Results : Preparative scale conversion resulted in efficient production of methyl 3-(hydroxymethyl)-2-methoxybenzoate (73% yield) which proved that F87A L188C is a suitable, efficient and sustainable catalyst for the introduction of benzylic hydroxyl groups in general .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-17-11-4-2-3-10(5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWEQHOZDQDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174887 | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one | |
CAS RN |
1283108-54-2 | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



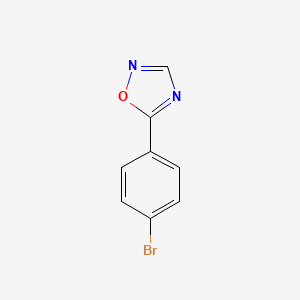
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
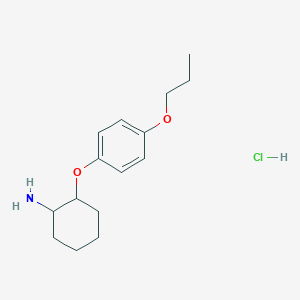
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
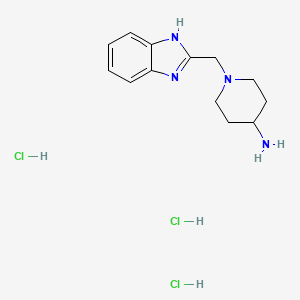
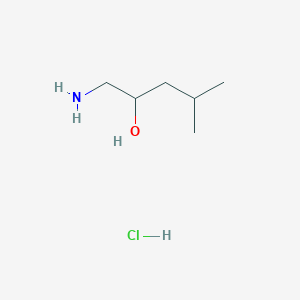
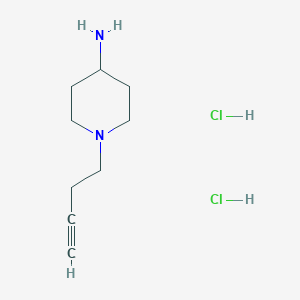
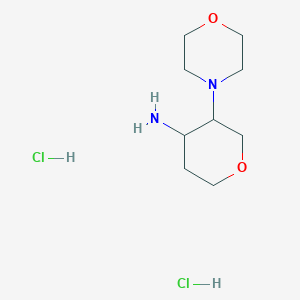
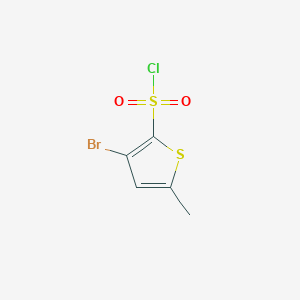
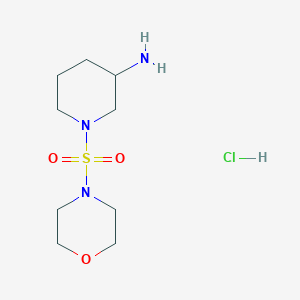
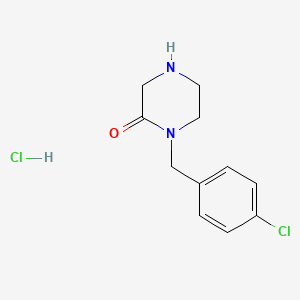
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)